molecular formula C9H13N3O B10847700 5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole

5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B10847700
M. Wt: 179.22 g/mol
InChI Key: DCXSASGOFIVZCG-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

CMI-936 undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The major products formed from these reactions are derivatives of CMI-936 with modified pharmacological profiles .

Scientific Research Applications

CMI-936 has several scientific research applications, including:

    Chemistry: Used as a tool to study muscarinic receptor pharmacology and to develop new muscarinic agonists.

    Biology: Helps in understanding the role of muscarinic receptors in various biological processes, including pain modulation and neurotransmission.

    Medicine: Investigated for its potential as an analgesic, providing pain relief without the side effects associated with traditional opioids.

    Industry: Potential applications in the development of new therapeutic agents targeting muscarinic receptors .

Mechanism of Action

CMI-936 exerts its effects by selectively binding to the M4 subtype of muscarinic acetylcholine receptors. This binding activates the receptor, leading to a cascade of intracellular events that modulate pain signals. The activation of M4 receptors inhibits the release of neurotransmitters involved in pain transmission, providing analgesic effects .

Comparison with Similar Compounds

CMI-936 is unique compared to other muscarinic agonists due to its high selectivity for the M4 receptor subtype. Similar compounds include:

CMI-936’s uniqueness lies in its selective targeting of the M4 receptor, which reduces the risk of side effects associated with non-selective muscarinic agonists .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6/h6-8,11H,2-4H2,1H3/t6-,7-,8+/m1/s1

InChI Key

DCXSASGOFIVZCG-PRJMDXOYSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2C[C@H]3CC[C@@H]2N3

Canonical SMILES

CC1=NOC(=N1)C2CC3CCC2N3

Origin of Product

United States

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